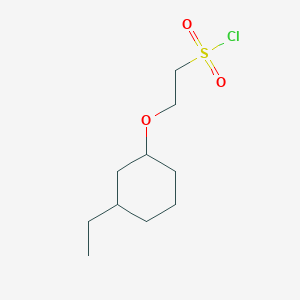
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-ethylcyclohexanol with ethylene oxide to form 2-((3-ethylcyclohexyl)oxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .
Analyse Chemischer Reaktionen
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols, with reactions often conducted under mild conditions to preserve the compound’s integrity.
Major Products: The primary products of these reactions are sulfonamide and sulfonate derivatives, which are valuable in various applications.
Wissenschaftliche Forschungsanwendungen
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions often involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion .
Vergleich Mit ähnlichen Verbindungen
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates, but with a simpler structure.
Benzenesulfonyl chloride: Widely used in organic synthesis, particularly in the formation of sulfonamide derivatives.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used as a protecting group for alcohols and amines in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C10H19ClO3S |
|---|---|
Molekulargewicht |
254.77 g/mol |
IUPAC-Name |
2-(3-ethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-9-4-3-5-10(8-9)14-6-7-15(11,12)13/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
VSBPTTQHAHAKFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)




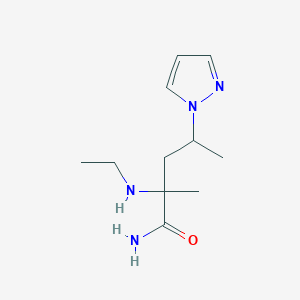

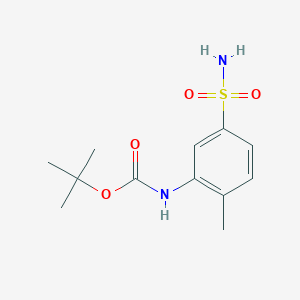

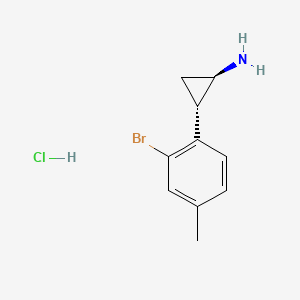
![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
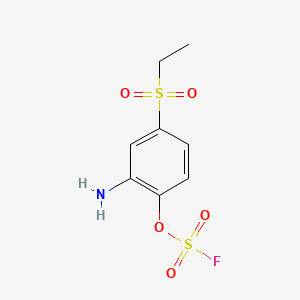
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
